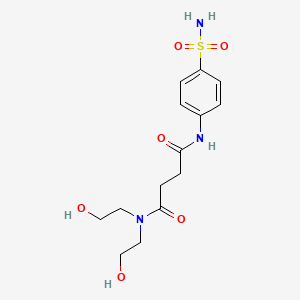
Butanediamide, N'-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a butanediamide backbone, a phenyl group substituted with an aminosulfonyl moiety, and two hydroxyethyl groups. Its unique structure imparts specific chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with butanediamide under controlled conditions. The reaction is facilitated by the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminosulfonyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield butanediamide derivatives with aldehyde or carboxylic acid functionalities.
Wissenschaftliche Forschungsanwendungen
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyethyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-, particularly in the presence of aromatic and amide groups.
2-aminothiazole derivatives: These compounds also contain aminosulfonyl groups and are used in similar applications, such as drug development and biochemical research.
Uniqueness
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
171088-67-8 |
|---|---|
Molekularformel |
C14H21N3O6S |
Molekulargewicht |
359.40 g/mol |
IUPAC-Name |
N',N'-bis(2-hydroxyethyl)-N-(4-sulfamoylphenyl)butanediamide |
InChI |
InChI=1S/C14H21N3O6S/c15-24(22,23)12-3-1-11(2-4-12)16-13(20)5-6-14(21)17(7-9-18)8-10-19/h1-4,18-19H,5-10H2,(H,16,20)(H2,15,22,23) |
InChI-Schlüssel |
XRQSNBIYBVIHNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N(CCO)CCO)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



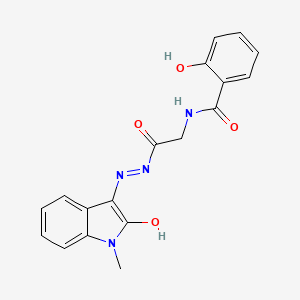
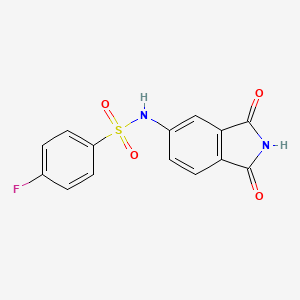

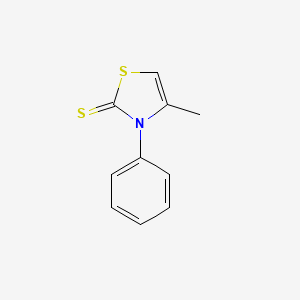
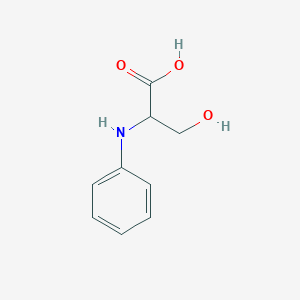
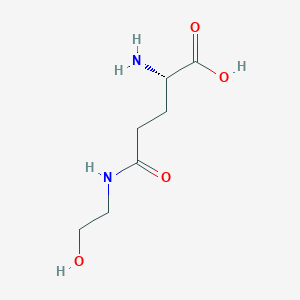
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

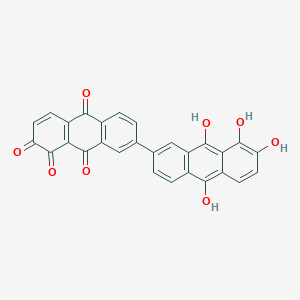

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
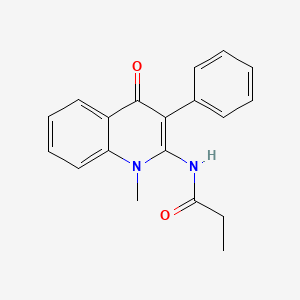
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
